molecular formula C19H13F4IN4O4S B605957 BAY-846 CAS No. 1836185-18-2

BAY-846

Cat. No. B605957
CAS RN: 1836185-18-2
M. Wt: 596.3
InChI Key: LTQRQYGKFXIKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-846 is an allosteric MEK inhibitor with long half-lives, high bioavailabilities, low brain penetration potential and high efficacy in a K-Ras-mutated A549 xenograft model.

Scientific Research Applications

Hypoxia-Inducible Factor Pathway Inhibition

BAY-846 has been studied for its effects on hypoxia, the microenvironment, and the radiation response of tumors. Specifically, BAY-846, identified as BAY-84-7296, is a novel inhibitor of mitochondrial complex I and hypoxia-inducible factor 1 (HIF-1) activity. Research indicates that BAY-846 can significantly decrease tumor hypoxia and reduce the radioresistance of tumor cells, enhancing the radiation response. This suggests that BAY-846's primary mechanism may involve reducing cellular hypoxia tolerance, which could potentially improve outcomes in fractionated chemoradiation therapy (Helbig et al., 2014).

Bayesian Methodology in Clinical Trials

While not directly related to BAY-846, the use of Bayesian methods in clinical trials can be relevant to how drugs like BAY-846 are studied and evaluated. Bayesian methodology allows for subjective and objective knowledge to be incorporated into clinical trial design, execution, and interpretation. This approach is advantageous in critical care medicine and could be applied to trials involving BAY-846 or similar drugs, enhancing decision-making and optimizing treatment strategies (Kalil & Sun, 2014).

Bayesian Analysis in Microarray Experiments

Bayesian methods are also increasingly used in genetic research, which can be pertinent to the study of drugs like BAY-846. For example, in microarray experiments assessing genetic effects, Bayesian models guide data reduction and inference, helping to identify genes affected by specific conditions or treatments. Such approaches could be applied to study the genetic impact of BAY-846 on cancer cells or in other relevant biological contexts (Efron et al., 2001).

properties

CAS RN

1836185-18-2

Product Name

BAY-846

Molecular Formula

C19H13F4IN4O4S

Molecular Weight

596.3

IUPAC Name

3,4-Difluoro-6-(4-fluoro-3-(sulfamoylamino)phenoxy)-2-((2-fluoro-4-iodophenyl)amino)benzamide

InChI

InChI=1S/C19H13F4IN4O4S/c20-10-3-2-9(6-14(10)28-33(26,30)31)32-15-7-12(22)17(23)18(16(15)19(25)29)27-13-4-1-8(24)5-11(13)21/h1-7,27-28H,(H2,25,29)(H2,26,30,31)

InChI Key

LTQRQYGKFXIKSB-UHFFFAOYSA-N

SMILES

O=C(N)C1=C(OC2=CC=C(F)C(NS(=O)(N)=O)=C2)C=C(F)C(F)=C1NC3=CC=C(I)C=C3F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BAY-846;  BAY846;  BAY 846

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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